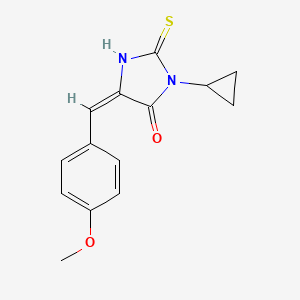
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring attached to an amide group. The specific structure of "2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide" indicates the presence of chloro and methoxy functional groups that may influence its chemical behavior and interactions.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, often starting from benzoyl chlorides or aniline derivatives. Techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy are commonly used to characterize the synthesized compounds and ensure their purity and structural integrity (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using computational methods alongside experimental techniques like X-ray crystallography. These analyses reveal the optimized geometries, vibrational frequencies, and electronic properties of the compounds, providing insights into their molecular behavior (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide compounds can undergo various chemical reactions, including nucleophilic substitution and cyclization, influenced by their functional groups. For instance, compounds with chloro and methoxy groups might participate in reactions that involve the replacement of these groups or their involvement in ring formation processes (Nimbalkar et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- The development of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibit high thermal stability and solubility in polar solvents, suggesting potential applications in materials science for creating durable and flexible films or coatings (Hsiao, Yang, & Chen, 2000).
- Exploration into the anti-tubercular activities of novel benzamide derivatives, highlighting the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Nimbalkar et al., 2018).
- Research on the crystal and molecular structure of benzamide neuroleptics and analogs provides valuable insights into the design of compounds with specific pharmacological activities, underlining the importance of structural analysis in drug development (Collin, Evrard, & Durant, 1986).
Chemical Properties and Applications
- The synthesis of compounds with unique properties, such as the generation of carbenium iodide, diselenole, and dithiocarboxylate from reactions involving selenium, showcases the diverse chemical reactivity and potential applications in synthesis and material science (Nakayama et al., 1998).
- Investigations into the structures of N-chlorophenyl benzothiazine derivatives have revealed significant insights into molecular conformation and hydrogen bonding, which are crucial for understanding the physical and chemical behavior of similar compounds (Siddiqui et al., 2008).
Advanced Material Development
- Research on chlorine-resistant polyamide reverse osmosis membranes for water purification demonstrates the application of benzamide derivatives in enhancing material properties to withstand harsh chemical environments, which is critical for environmental and industrial processes (Shintani, Matsuyama, & Kurata, 2007).
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-8-12(14(21-2)7-11(13)17)18-15(19)9-5-3-4-6-10(9)16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVHZPIVCCHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)
![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)
![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)
![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)